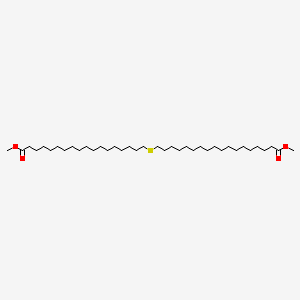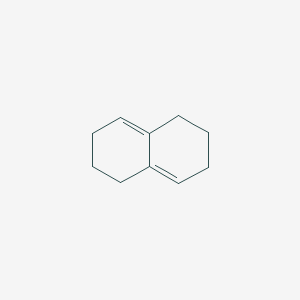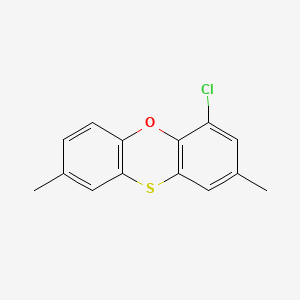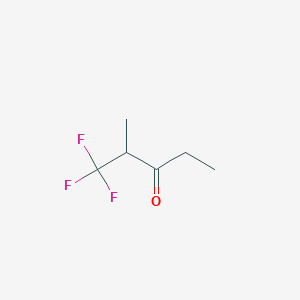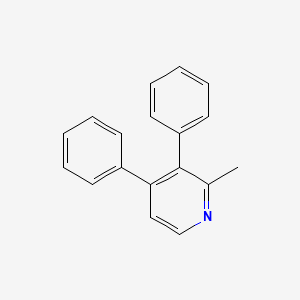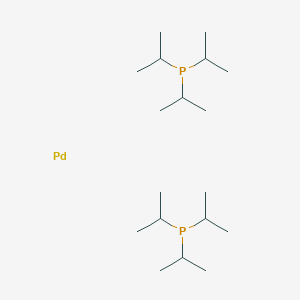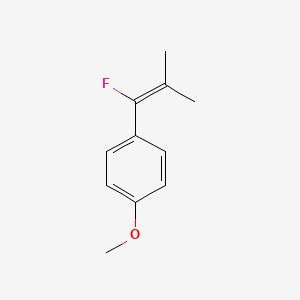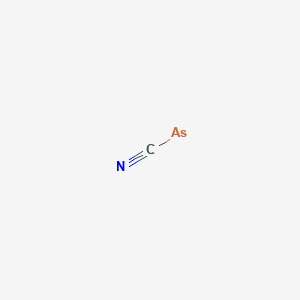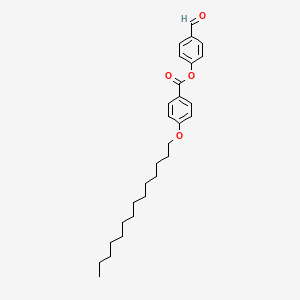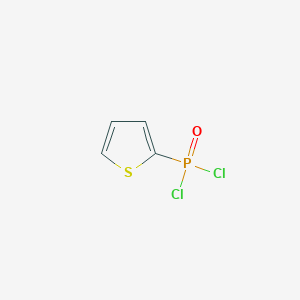
Thiophen-2-ylphosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-ylphosphonic dichloride is an organophosphorus compound that features a thiophene ring bonded to a phosphonic dichloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophen-2-ylphosphonic dichloride can be synthesized through the reaction of thiophene with phosphorus trichloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
C4H4S+PCl3→C4H3SPCl2+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophen-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The phosphonic dichloride group can be reduced to phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Thiophen-2-ylphosphonic diamides or diesters.
Oxidation: Thiophen-2-ylphosphonic sulfoxides or sulfones.
Reduction: Thiophen-2-ylphosphonic acids.
Aplicaciones Científicas De Investigación
Thiophen-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of thiophen-2-ylphosphonic dichloride involves its ability to act as a phosphorylating agent. It can transfer its phosphonic dichloride group to nucleophilic sites on target molecules, thereby modifying their chemical properties. This mechanism is particularly relevant in enzyme inhibition, where the compound can phosphorylate active site residues, leading to enzyme inactivation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but with a carboxylic acid group instead of a phosphonic dichloride group.
Thiophene-2-sulfonyl chloride: Contains a sulfonyl chloride group instead of a phosphonic dichloride group.
Thiophene-2-boronic acid: Features a boronic acid group in place of the phosphonic dichloride group.
Uniqueness
Thiophen-2-ylphosphonic dichloride is unique due to its combination of a thiophene ring and a phosphonic dichloride group
Propiedades
Número CAS |
54908-57-5 |
|---|---|
Fórmula molecular |
C4H3Cl2OPS |
Peso molecular |
201.01 g/mol |
Nombre IUPAC |
2-dichlorophosphorylthiophene |
InChI |
InChI=1S/C4H3Cl2OPS/c5-8(6,7)4-2-1-3-9-4/h1-3H |
Clave InChI |
DWYNMMSNGRZVML-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


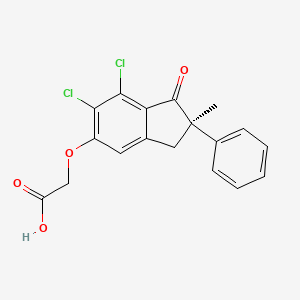
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
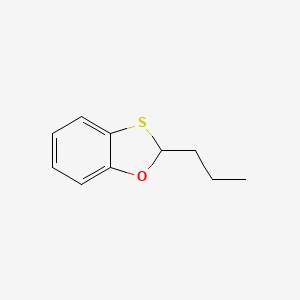
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
